molecular formula C13H16ClN3 B578328 2-(Piperazin-1-yl)quinoline hydrochloride CAS No. 1245646-84-7

2-(Piperazin-1-yl)quinoline hydrochloride

Cat. No.: B578328
CAS No.: 1245646-84-7
M. Wt: 249.742
InChI Key: BWKBOZBYECIGSP-UHFFFAOYSA-N
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Description

2-(Piperazin-1-yl)quinoline hydrochloride is a chemical compound that belongs to the class of quinoline derivatives. It is characterized by the presence of a piperazine ring attached to the quinoline structure.

Biochemical Analysis

Biochemical Properties

It is known that the compound can undergo alkylation, arylation, acylation, and reductive amination to form 2-piprazinoquinolines

Molecular Mechanism

It is known that the compound can form 2-piprazinoquinolines through various chemical reactions , suggesting that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

It is known that the compound can form 2-piprazinoquinolines , suggesting that it may interact with various enzymes or cofactors

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperazin-1-yl)quinoline hydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step in this synthesis is the aza-Michael addition between the diamine and the in situ generated sulfonium salt .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as described above but optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions

2-(Piperazin-1-yl)quinoline hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce quinoline derivatives with reduced functional groups .

Comparison with Similar Compounds

2-(Piperazin-1-yl)quinoline hydrochloride can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in their specific chemical properties and applications. The uniqueness of this compound lies in its specific combination of the piperazine and quinoline moieties, which confer distinct chemical reactivity and biological activity .

Biological Activity

2-(Piperazin-1-yl)quinoline hydrochloride is a synthetic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₅ClN₄, with a molecular weight of approximately 213.28 g/mol. The compound features a quinoline moiety linked to a piperazine ring, which is crucial for its biological activity. The presence of these functional groups contributes to its interaction with various biological targets.

1. Antimicrobial Properties

This compound exhibits notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. Research indicates that it can inhibit bacterial growth effectively, suggesting potential use in treating infections.

Microorganism Inhibition Zone (mm) Reference
Escherichia coli15
Staphylococcus aureus18
Candida albicans12

2. Anticancer Activity

The compound has been studied for its anticancer properties, particularly against human breast cancer (MCF-7) and prostate cancer (PC3) cell lines. In vitro studies have shown that certain derivatives of this compound exhibit significant cytotoxicity.

Compound IC50 (μM) Cell Line Reference
2-(4-(4-bromobenzyl)piperazin-1-yl)-1-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)ethanone (4q)6.502MCF-7
2-(4-(4-bromobenzyl)piperazin-1-yl)-1-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)ethanone (4q)11.751PC3

3. Inhibition of Cytochrome P450 Enzymes

Studies have demonstrated that this compound can act as an inhibitor for specific cytochrome P450 enzymes, particularly CYP1A2 and CYP2D6. This interaction suggests that the compound may influence the metabolism of co-administered drugs, which is critical for understanding potential drug-drug interactions in clinical settings.

The exact mechanism by which this compound exerts its biological effects remains an area of active research. However, several hypotheses have been proposed:

  • Antimicrobial Mechanism : The compound likely disrupts bacterial cell membranes or interferes with essential metabolic pathways within microbial cells .
  • Anticancer Mechanism : Its cytotoxic effects may be attributed to the induction of apoptosis in cancer cells through various signaling pathways .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of various quinoline derivatives, including this compound, revealed that it exhibited a broad spectrum of activity against multiple bacterial strains, outperforming traditional antibiotics in some cases .

Case Study 2: Anticancer Properties

In another investigation focusing on anticancer activity, researchers synthesized derivatives of this compound and evaluated their effects on MCF-7 and PC3 cell lines. The most potent derivative showed IC50 values comparable to established chemotherapeutics like doxorubicin, indicating its potential as a lead compound for further development .

Future Directions

The promising biological activities of this compound suggest several avenues for future research:

  • Development of New Antibiotics : Given its antimicrobial properties, further optimization could lead to novel antibiotics effective against resistant strains.
  • Cancer Therapeutics : Continued exploration into its anticancer mechanisms could yield new treatments for various malignancies.

Properties

IUPAC Name

2-piperazin-1-ylquinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3.ClH/c1-2-4-12-11(3-1)5-6-13(15-12)16-9-7-14-8-10-16;/h1-6,14H,7-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWKBOZBYECIGSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC3=CC=CC=C3C=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40681059
Record name 2-(Piperazin-1-yl)quinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40681059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

928026-67-9, 1245646-84-7
Record name Quinoline, 2-(1-piperazinyl)-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=928026-67-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Piperazin-1-yl)quinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40681059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Prepared in analogy to example 1.6(d) from 4-quinolin-2-yl-piperazine-1-carboxylic acid tert.-butyl ester and dioxane saturated with gaseous hydrochloric acid.
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Synthesis routes and methods II

Procedure details

Prepared in analogy to example 1.6 (d) from 4-quinolin-2-yl-piperazine-1-carboxylic acid tert.-butyl ester and dioxane saturated with gaseous hydrochloric acid.
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Synthesis routes and methods III

Procedure details

To tert-butyl 4-(3-isoquinolyl)piperazine-1-carboxylate (201 mg, 0.64 mmol) was added a 1:1 mixture of DCM and trifluoroacetic acid, the resulting mixture was stirred at room temperature for one hour. The volatiles were removed under reduced pressure, the residue was dissolved in THF and evaporated again. The residue was dissolved in THF and 4N HCl in 1,4-dioxane was added to precipitate the hydrochloride salt which was collected by filtration and dried under reduced pressure. 123 mg of a solid were obtained (0.49 mmol, 77%). MS (APCI) m/z=214.1 [M+1]+.
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